4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJALYZKWBQNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzoyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent.
Industry: Employed in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The pathways involved often include nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with benzamide and non-benzamide derivatives from the literature, focusing on structural features, synthetic routes, and inferred pharmacological properties.
Structural Features and Substituent Effects
Key Comparisons:
Substituent Effects: The dimethylamino group in the target compound is electron-donating, contrasting with electron-withdrawing chloro substituents in compounds like 2 () and 7o (). Such differences may alter binding affinities; chloro groups in EGFR inhibitors enhance hydrophobic interactions with kinase domains, while dimethylamino groups could favor polar interactions or modulate solubility . Pyrrolidine’s smaller size (vs.
Linker Flexibility :
Pharmacological Implications
- EGFR Inhibitors (): Compounds like 2 with pyrimidinyl linkers and chloro substituents exhibit potent EGFR inhibition. The target compound’s dimethylamino group and pyrrolidine may shift selectivity to other kinases or alter metabolic stability due to reduced lipophilicity .
- Dopamine D3 Ligands (): Piperazine-containing compounds (e.g., 7o) demonstrate D3 selectivity via interactions with the receptor’s secondary binding pocket. The target compound’s pyrrolidine and rigid linker might instead favor D2-like receptors or novel targets .
Biological Activity
4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzamide core with a dimethylamino group and a pyrrolidinyl butynyl side chain, positions it as a versatile candidate in medicinal chemistry and biological research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
- CAS Number : 1396799-70-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been explored for its potential as an enzyme inhibitor, particularly in cancer therapy, where it may modulate pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its inhibition of specific protein targets. A study involving high-throughput screening identified this compound as a potential inhibitor of the HSET (Homo sapiens Eg5) protein, which is crucial for mitotic spindle assembly. The compound was shown to increase multipolar mitoses in cancer cell lines under specific conditions, suggesting its role in disrupting normal mitotic processes.
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| DLD1 (tetraploid) | 15 | Increased multipolarity by 10% | |
| DLD1 (diploid) | 15 | No effect on multipolarity |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This property is particularly relevant in the context of drug design for various diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of HSET : A study demonstrated that specific modifications to the compound could significantly enhance its inhibitory potency against HSET, indicating that structural optimization could lead to more effective anticancer agents.
- Biochemical Assays : In vitro assays showed that modifications to the thiazole substituents and flexible alkyl linkers dramatically affected the potency of related compounds, underscoring the importance of molecular structure in biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents like triethylamine and dichloromethane under controlled conditions. Variants and derivatives of this compound have been developed to enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
| Compound | Biological Activity |
|---|---|
| 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol | Corrosion inhibitor |
| 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with amide bond formation between the benzamide core and the pyrrolidine-containing alkyne moiety. Key steps include:
- Coupling reactions : Use of activating agents (e.g., HATU, DCC) in polar aprotic solvents like DMF or acetonitrile .
- Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol gradients) to isolate the product .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
- Table 1 : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Solvent | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA | DMF | Column chromatography | ~60–75 | |
| Alkyne Functionalization | CuI, Pd(PPh₃)₄ | THF | Recrystallization | ~50–65 |
Q. How is the structural identity and purity of the compound confirmed?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, dimethylamino group at δ 2.9–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- Infrared (IR) Spectroscopy : Peaks for amide C=O (~1650–1680 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility testing : Use of solvents like DMSO, methanol, or aqueous buffers (pH 7.4) for biological assays .
- Stability assessment : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing impurities in multi-step syntheses?
- Methodology :
- Catalyst optimization : Screening palladium/copper catalysts for alkyne-amine coupling to reduce homocoupling byproducts .
- Solvent selection : Replacing DMF with acetonitrile to reduce dimethylamine side-product formation .
- Real-time monitoring : Use of LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodology :
- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Data normalization : Correct for batch-to-batch purity variations (e.g., HPLC purity ≥95% required) .
- Table 2 : Biological Activity Variability Factors
| Factor | Impact | Mitigation Strategy | Reference |
|---|---|---|---|
| Purity | False positives/negatives | Rigorous HPLC/LC-MS validation | |
| Solvent (DMSO vs. saline) | Altered bioavailability | Standardize solvent across studies |
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D3) .
- ADMET prediction : Tools like SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 inhibition .
Q. How can researchers design experiments to resolve contradictory spectral data (e.g., NMR shifts) across studies?
- Methodology :
- Isotopic labeling : Synthesize deuterated analogs to clarify overlapping proton signals .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
